N-(2,4-dinitrophenyl)pyridin-2-amine
Overview
Description
N-(2,4-dinitrophenyl)pyridin-2-amine: is an organic compound that features a pyridine ring substituted with a 2,4-dinitrophenyl group. This compound is known for its role in the Zincke reaction, a well-known organic reaction used to transform pyridine into pyridinium salts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing N-(2,4-dinitrophenyl)pyridin-2-amine involves the Zincke reaction. This reaction starts with the formation of N-(2,4-dinitrophenyl)pyridinium salt by reacting pyridine with 2,4-dinitrochlorobenzene. The resulting pyridinium salt is then treated with a primary amine, leading to the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Zincke reaction remains the cornerstone for its synthesis. The reaction typically involves heating the reactants in a suitable solvent, followed by purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dinitrophenyl)pyridin-2-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro groups, which are electron-withdrawing and make the aromatic ring more susceptible to nucleophilic attack.
Reduction: The nitro groups in the compound can be reduced to amines under suitable conditions.
Common Reagents and Conditions:
Major Products:
Nucleophilic Substitution: The major products are substituted pyridinium salts.
Reduction: The major products are the corresponding amines.
Scientific Research Applications
N-(2,4-dinitrophenyl)pyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)pyridin-2-amine primarily involves its role as an electrophilic reagent in the Zincke reaction. The compound forms a pyridinium salt, which then undergoes nucleophilic attack by a primary amine, leading to ring opening and subsequent formation of new compounds . The molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
N-(2,4-dinitrophenyl)pyridinium chloride: This compound is a precursor in the Zincke reaction and shares similar reactivity with N-(2,4-dinitrophenyl)pyridin-2-amine.
2,4-Dinitrophenylhydrazine: This compound is used in the detection of carbonyl compounds and shares the 2,4-dinitrophenyl group.
Uniqueness: this compound is unique due to its ability to participate in the Zincke reaction, forming pyridinium salts that are valuable intermediates in organic synthesis. Its dual functionality, with both a pyridine ring and a 2,4-dinitrophenyl group, makes it a versatile compound in various chemical transformations .
Properties
IUPAC Name |
N-(2,4-dinitrophenyl)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c16-14(17)8-4-5-9(10(7-8)15(18)19)13-11-3-1-2-6-12-11/h1-7H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJCHEFTTVHORZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385400 | |
Record name | 2-(2,4-DINITROPHENYL)AMINOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24807387 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34949-43-4 | |
Record name | N-(2,4-Dinitrophenyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34949-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-DINITROPHENYL)AMINOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-Dinitrophenyl)aminopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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